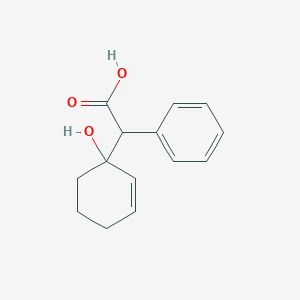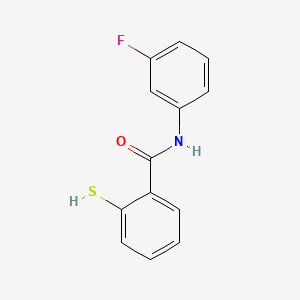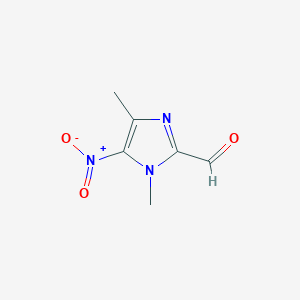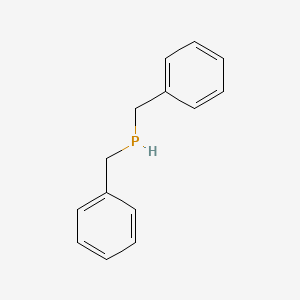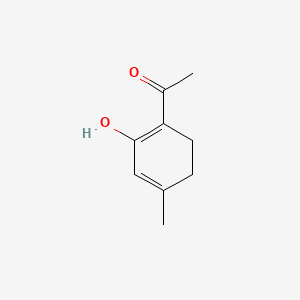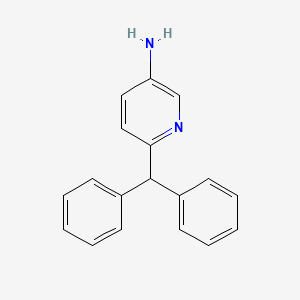
1-Benzoyl-2-indolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-2-indolinol is an organic compound with the molecular formula C15H13NO2 It is a derivative of indoline, featuring a benzoyl group attached to the nitrogen atom of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-2-indolinol can be synthesized through various methods. One common approach involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide. This method utilizes palladium (II) as a catalyst and involves C-H functionalization to produce substituted N-benzoylindole . Another method involves the reduction of indole derivatives followed by benzoylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-2-indolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindolinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted indolinol derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
1-Benzoyl-2-indolinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-indolinol involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, influencing their activity. This compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Indoline: A bicyclic organic compound with a similar structure but lacking the benzoyl group.
Indole: Another bicyclic compound with a fused benzene and pyrrole ring, differing in its electronic properties.
Benzoylindole: A compound with a benzoyl group attached to an indole ring, similar in structure but with different reactivity.
Uniqueness: 1-Benzoyl-2-indolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22397-24-6 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2-hydroxy-2,3-dihydroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H13NO2/c17-14-10-12-8-4-5-9-13(12)16(14)15(18)11-6-2-1-3-7-11/h1-9,14,17H,10H2 |
InChI Key |
KDAUSFJNCBMMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


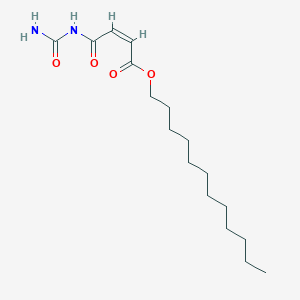
![N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride](/img/structure/B13814401.png)
![1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
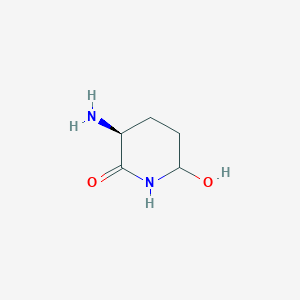
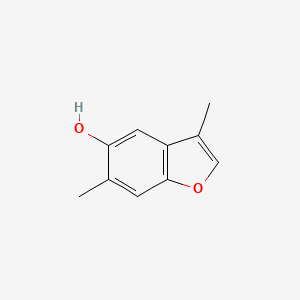
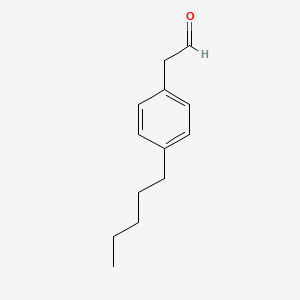
![5-Chloro-2-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814416.png)
